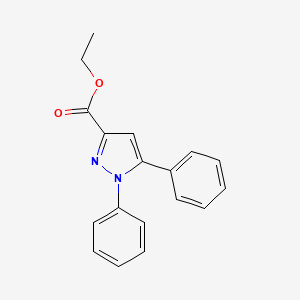

Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1,5-diphenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-17(14-9-5-3-6-10-14)20(19-16)15-11-7-4-8-12-15/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRLSBWBUBLBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 4-Ethoxycarbonyl-5-Phenyl-2,3-Furandione with N-Benzylidene-N'-Phenylhydrazine

The most widely documented synthesis involves the cyclocondensation of 4-ethoxycarbonyl-5-phenyl-2,3-furandione (1) with N-benzylidene-N'-phenylhydrazine (2) in refluxing acetic acid. This reaction proceeds via a [3+2] cycloaddition mechanism, where the furandione acts as a 1,3-dipolarophile, and the hydrazine derivative serves as the dipolarophile. The product, 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid (3), is isolated in 65–72% yield after recrystallization from ethanol.

Key Reaction Conditions:

-

Solvent: Glacial acetic acid

-

Temperature: Reflux (118°C)

-

Time: 6–8 hours

-

Workup: Neutralization with aqueous NaHCO, followed by extraction with ethyl acetate.

Mechanistic Insight:

The reaction initiates with nucleophilic attack by the hydrazine’s terminal nitrogen on the electrophilic carbonyl carbon of the furandione, leading to ring opening and subsequent cyclization to form the pyrazole core. The ethoxycarbonyl group at position 4 and the carboxylic acid at position 3 are retained in the intermediate (3), which can be further esterified to yield the target compound (Figure 1).

Esterification of 4-(Ethoxycarbonyl)-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid

To obtain ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (4), the carboxylic acid group at position 3 of compound 3 is esterified using thionyl chloride (SOCl) followed by ethanol. This two-step process involves:

Characterization Data for Compound 4:

-

(400 MHz, CDCl): δ 1.41 (t, J = 7.1 Hz, 3H, CH), 4.40 (q, J = 7.1 Hz, 2H, OCH), 7.28–7.52 (m, 10H, Ar-H), 8.12 (s, 1H, pyrazole-H).

-

FTIR (cm): 1725 (C=O ester), 1600 (C=N), 1490 (C=C aromatic).

Cyclization of β-Keto Esters with Phenylhydrazines

Knorr-Type Pyrazole Synthesis

An alternative route involves the condensation of ethyl benzoylacetate (5) with phenylhydrazine (6) in ethanol under acidic conditions. This method, adapted from classical Knorr pyrazole synthesis, affords this compound (4) directly in a single step (Figure 2).

Optimization Parameters:

-

Catalyst: Concentrated HCl (5 mol%)

-

Solvent: Ethanol

-

Temperature: 80°C

-

Yield: 78% after column chromatography (hexane:ethyl acetate = 4:1).

Mechanistic Pathway:

The β-keto ester undergoes enolization, followed by nucleophilic attack by phenylhydrazine to form a hydrazone intermediate. Cyclization via intramolecular dehydration yields the pyrazole ring, with the ester group positioned at C-3.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Yield | Reaction Time | Complexity |

|---|---|---|---|---|

| Furandione cyclocondensation | 4-Ethoxycarbonyl-5-phenyl-2,3-furandione | 72% | 8 hours | Moderate |

| β-Keto ester cyclization | Ethyl benzoylacetate | 78% | 6 hours | Low |

The β-keto ester route offers higher yields and simpler workup but requires strict control over enolization conditions. In contrast, the furandione method provides regioselective placement of substituents but involves multi-step synthesis.

Industrial-Scale Considerations

For large-scale production, the β-keto ester method is preferred due to its single-step protocol and commercial availability of starting materials. Critical parameters include:

-

Purity of Phenylhydrazine: ≥98% to avoid side reactions.

-

Solvent Recycling: Ethanol recovery systems reduce costs.

-

Catalyst Loading: Excess HCl decreases yield by promoting hydrolytic side reactions.

Applications and Derivative Synthesis

This compound serves as a precursor for:

Chemical Reactions Analysis

Reaction Pathways

-

Cycloaddition Reactions : Ethyl diazoacetate reacts with phenylpropargyl derivatives in the presence of catalysts such as zinc triflate to form pyrazole derivatives through a 1,3-dipolar cycloaddition mechanism .

-

Decarboxylation : The compound can undergo decarboxylation to yield ethyl 1,5-diphenylpyrazole-4-carboxylate, which can be further functionalized to enhance its biological activity .

Functionalization Reactions

Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can participate in various functionalization reactions:

-

Esterification : The carboxylic acid group can react with alcohols to form esters.

-

Amidation : Reaction with amines can lead to the formation of amide derivatives.

These reactions are facilitated by converting the carboxylic acid to its acid chloride form, which is more reactive towards nucleophiles.

Biological Activity Assessment

Research has shown that derivatives of this compound exhibit significant antimicrobial activity. The structure-activity relationship (SAR) studies indicate that modifications in the phenolic rings or substituents on the pyrazole ring can enhance or diminish biological efficacy against various microorganisms.

Table I: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µmol/mL) against Staphylococcus aureus | MIC (µmol/mL) against E. coli |

|---|---|---|

| 9 | 0.306 | 0.153 |

| 10 | 0.124 | 0.124 |

| 11 | 0.142 | 0.142 |

| 12 | 0.232 | 0.232 |

This table summarizes the minimal inhibitory concentration (MIC) values for selected compounds derived from this compound against specific bacterial strains.

Scientific Research Applications

Agricultural Chemistry

Pesticide and Herbicide Development

Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate has been investigated for its role in developing new pesticides and herbicides. Its unique chemical structure enhances crop protection while minimizing environmental impact. Research indicates that pyrazole derivatives exhibit herbicidal properties, making them suitable candidates for agricultural applications .

Case Study: Antimicrobial Activity

In studies assessing the antimicrobial activity of pyrazole derivatives against various pathogens, compounds similar to this compound demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain derivatives showed minimal inhibitory concentrations comparable to established antibiotics .

Pharmaceutical Development

Therapeutic Agents

The compound is being explored for its potential in creating novel therapeutic agents, particularly for neurological disorders. Pyrazole derivatives have shown a spectrum of pharmacological activities including anti-inflammatory, analgesic, and anticancer effects .

Case Study: Anticancer Properties

Recent research evaluated the cytotoxicity of various pyrazole derivatives against cancer cell lines. Compounds derived from this compound exhibited significant growth inhibition in pancreatic cancer cell lines, indicating their potential as anticancer agents .

Standard Reference Material

The compound serves as a standard reference material in various analytical techniques. It aids researchers in accurately quantifying similar compounds in complex mixtures, thus playing a critical role in chemical analysis .

Flavor and Fragrance Industry

Flavoring Agents

this compound is being investigated for its potential use in flavoring agents and fragrances. Its unique sensory profiles can enhance product appeal .

Mechanism of Action

The mechanism of action of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 1,5-diphenyl derivative requires precise regioselective synthesis, whereas methyl or trifluoromethyl analogs involve simpler alkylation steps .

- Yield : Higher yields (72%) for the diphenyl compound suggest efficient cyclization compared to methylated analogs (e.g., 34% for 1,3-dimethyl derivative) .

Key Observations :

Physicochemical and Crystallographic Properties

| Property | Ethyl 1,5-Diphenyl-1H-pyrazole-3-carboxylate | Ethyl 1,3-Dimethyl-4-phenyl-1H-pyrazole-5-carboxylate |

|---|---|---|

| Crystal System | Triclinic (P1) | Not reported |

| Hydrogen Bonding | C–H···O interactions stabilize lattice | Likely weaker due to methyl groups |

| Melting Point | 400–405 K | Not reported |

Key Observations :

- The diphenyl derivative’s rigid, twisted structure facilitates dense crystal packing via C–H···O bonds, whereas methylated analogs may lack such interactions .

Biological Activity

Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and applications in scientific research, supported by data tables and recent findings.

Chemical Structure and Properties

This compound is a member of the pyrazole family, characterized by its unique structure which allows for various interactions with biological molecules. The compound is typically a white solid and has been synthesized with a yield of about 85% . Its molecular formula is CHNO, and it exhibits specific infrared (IR) absorption peaks indicative of functional groups present in the molecule .

Target Interactions

The exact biological targets of this compound remain largely unknown. However, pyrazole derivatives are known to interact with various biomolecules through mechanisms that often involve covalent bonding. This compound has shown potential in modulating enzyme activity and influencing cellular signaling pathways .

Biochemical Effects

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, thereby affecting overall metabolic flux. It can also bind to receptors on cell membranes, modulating signal transduction and cellular responses . For instance, it has been observed to alter gene expression related to metabolic processes, impacting cellular metabolism and energy production .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. In a study involving a series of synthesized pyrazole derivatives, it was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were comparable to established antibiotics like ampicillin .

| Compound | Bacteria Tested | MIC (μmol/mL) |

|---|---|---|

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | E. coli | 0.038 |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C. parapsilosis | 0.015 |

| Ampicillin | E. coli | 0.033 |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the proliferation of cancer cell lines such as PANC-1 (pancreatic cancer) and MCF7 (breast cancer). The growth inhibition values (GI) indicate promising cytotoxic effects .

| Cell Line | Compound | GI (μM) |

|---|---|---|

| PANC-1 | This compound | 26 |

| MCF7 | Various derivatives | Varies |

Case Studies

In one notable study, researchers synthesized a series of ethyl 1,5-disubstituted pyrazole derivatives and assessed their biological activities. Among these, Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate demonstrated an MIC comparable to traditional antibiotics against several pathogens . Furthermore, the compound's ability to induce apoptosis in cancer cells highlights its potential as a therapeutic agent .

Q & A

Q. What synthetic methodologies are optimal for preparing Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be tuned for high purity?

The compound is synthesized via cyclocondensation of ethyl β-keto esters with phenylhydrazine derivatives. A typical protocol involves refluxing ethyl 3-(dimethylamino)-2-(benzoyl)propenoate with phenylhydrazine in absolute ethanol (2 hours, 80–100°C), yielding 85% after column chromatography (petroleum ether/ethyl acetate) . For derivatives, coupling substituted phenylhydrazines (e.g., 4-chlorophenylhydrazine) with β-keto esters in dry DMF using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC) as a coupling agent achieves 55–85% yields . Key parameters include anhydrous conditions, stoichiometric control (1:1 molar ratio), and post-synthetic recrystallization (ethanol/water) to achieve ≥98% purity .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- ¹H NMR (DMSO-d6): δ 1.32 ppm (t, J = 7.0 Hz, CH2CH3), 4.34 ppm (q, OCH2), 7.13 ppm (s, pyrazole C–H), and aromatic protons at 7.19–7.47 ppm .

- IR : Ester carbonyl stretch at 1700 cm⁻¹, pyrazole ring vibrations at 1599 cm⁻¹ .

- Mass spectrometry : ESI-MS shows [M+H]<sup>+</sup> at m/z 293.1 (C18H16N2O2) .

- X-ray crystallography : Confirms bond lengths (C=O: 1.213 Å) and dihedral angles (pyrazole-phenyl tilt: 46.86–60.80°) .

Advanced Research Questions

Q. How does X-ray crystallography elucidate molecular conformation and supramolecular interactions?

Single-crystal analysis (100 K, MoKα radiation) reveals two independent molecules in the asymmetric unit. The pyrazole ring tilts 46.86–60.80° relative to phenyl rings, with weak C–H···O hydrogen bonds (2.52–2.65 Å) forming chains along [010] and sheets parallel to (001) . Refinement using SHELXL-2018 (R1 = 0.046 for 10,300 reflections) validates bond accuracy (±0.002 Å) . Thermal displacement parameters (50% ellipsoids) indicate minimal disorder .

Q. How can structural data resolve discrepancies between computational models and experimental results?

Discrepancies in dihedral angles (e.g., phenyl ring tilts) require cross-validation of DFT parameters (B3LYP/6-311G**) against multiple crystal forms . For bond-length deviations >0.02 Å, re-examine electron density maps for disorder or thermal motion . Hydrogen-bond inconsistencies are addressed using Mercury software to analyze alternative geometries and Hirshfeld surfaces .

Q. What strategies enhance biological activity in pyrazole carboxylate derivatives?

- Substitution patterns : Electron-withdrawing groups (e.g., 4-Cl) at position 5 improve antiproliferative activity (IC50: 8–15 μM) compared to electron-donating groups .

- In vitro assays : MTT protocols (48–72 hours) using MCF-7 or HeLa cells, with doxorubicin as a positive control .

- SAR optimization : Correlate logP values (ChemDraw) with cellular uptake; derivatives with logP 3.5–4.0 show optimal membrane permeability .

Methodological Considerations

Q. How are hydrogen-bonding networks analyzed in crystalline structures?

Use PLATON to identify C–H···O interactions (distance: ≤2.6 Å; angle: ≥140°) and generate packing diagrams (Diamond software) . Topological analysis (AIMAll) calculates bond critical points (electron density ρ ≈ 0.08 e/ų) to confirm weak interactions .

Q. How can batch-to-batch yield variability be mitigated during synthesis?

- Moisture control : Use molecular sieves in reaction mixtures and freshly distilled DMF .

- Reaction monitoring : TLC (hexane:ethyl acetate 3:1) at 30-minute intervals to optimize termination .

- Byproduct analysis : LC-MS characterization of low-yield batches to adjust stoichiometry (1.1–1.3 equivalents phenylhydrazine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.